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Compound of Interest

Compound Name: MSI-1436 lactate

Cat. No.: B10800591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of the interaction
between MSI-1436 lactate (Trodusquemine) and its molecular target, Protein Tyrosine
Phosphatase 1B (PTP1B). Trodusquemine is a promising therapeutic agent for metabolic
diseases and oncology, and understanding its mechanism of action at a molecular level is
crucial for further drug development and optimization.

Executive Summary

MSI-1436, a natural aminosterol, is a selective, non-competitive, and reversible allosteric
inhibitor of PTP1B.[1][2][3] It preferentially binds to the full-length form of PTP1B, which
includes the C-terminal regulatory segment, inducing a conformational change that locks the
enzyme in an inactive state.[1][2] This allosteric inhibition mechanism offers a significant
advantage over active-site inhibitors, which have struggled with issues of selectivity and
bioavailability. The interaction has been characterized by various biophysical and enzymatic
assays, and computational modeling has provided valuable insights into the specific binding
modes and the mechanism of allosteric communication.

Data Presentation: Quantitative Analysis of MSI-
1436 and PTP1B Interaction
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The following table summarizes the key quantitative data from various experimental studies on

the interaction between MSI-1436 and different forms of the PTP1B enzyme.

Parameter PTP1B Form Value Method Reference
Inhibition Enzyme Kinetics
, PTP1B (1-405) 0.6 uM _
Constant (Ki) (Dixon Plot)
Enzyme Kinetics
PTP1B (1-321) 4 uM _
(Dixon Plot)
IC50 PTP1B ~1 uM Enzymatic Assay
TCPTP 224 uM Enzymatic Assay
) o Scatchard
Dissociation ]
PTP1B (1-405) 0.7 uM Analysis ([3H]-
Constant (Kd)
MSI-1436)
Stoichiometry Isothermal
(MSI- PTP1B (1-405) 2:1 Titration
1436:PTP1B) Calorimetry
Isothermal
PTP1B (1-321) 11 Titration
Calorimetry
Hill Coefficient Scatchard
PTP1B (1-405) 1.3 _
(nH) Analysis

Signaling Pathways Modulated by PTP1B and MSI-

1436

PTP1B is a critical negative regulator in several key signaling pathways. Its inhibition by MSI-

1436 consequently enhances these signals, leading to its therapeutic effects.

PTP1B-Mediated Signaling and Inhibition by MSI-1436
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Caption: Allosteric inhibition of PTP1B by MSI-1436 enhances downstream signaling.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the MSI-1436-

PTP1B interaction.

PTP1B Enzymatic Inhibition Assay (Fluorescent)

This protocol is adapted from studies using the fluorescent substrate 6,8-Difluoro-4-
Methylumbelliferyl Phosphate (DiFMUP) to measure PTP1B activity.

Workflow for PTP1B Enzymatic Inhibition Assay
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Prepare Assay Buffer:
50 mM HEPES, 100 mM NacCl, 0.1% BSA, 2 mM DTT, 2 mM EDTA, pH 6.5

Add 10 nM purified PTP1B to assay buffer in a 96-well plate

Add varying concentrations of MSI-1436 lactate

Add 10 puM DiFMUP substrate to initiate the reaction

Monitor fluorescence at 450 nm continuously for 20 minutes

Calculate inhibition constants (Ki) from Dixon plots

Click to download full resolution via product page

Caption: Workflow for determining PTP1B inhibition by MSI-1436 using a fluorescent assay.

Detailed Steps:

* Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES, 100 mM
NaCl, 0.1% BSA, 2 mM DTT, and 2 mM EDTA, with the pH adjusted to 6.5.

* Enzyme and Inhibitor Preparation: In a black polystyrene 96-well plate, add 10 nM of purified

PTP1B enzyme to the assay buffer. Subsequently, add varying concentrations of MSI-1436
lactate to the wells.
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+ Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate
DiIFMUP to a final concentration of 10 uM. The total reaction volume should be 100 pl.

« Data Acquisition: Immediately after substrate addition, monitor the increase in fluorescence
at an emission wavelength of 450 nm continuously for 20 minutes using a fluorescence plate

reader.

+ Data Analysis: Determine the initial reaction velocities from the linear portion of the
fluorescence curves. Plot the reciprocal of the velocity (1/V) against the inhibitor
concentration to generate a Dixon plot. The inhibition constant (Ki) can be determined from
the intersection point of the lines.

Radiolabeled Ligand Binding Assay

This protocol describes a direct binding assay using tritiated ([3H]) MSI-1436 to determine its
affinity for PTP1B.

Workflow for Radiolabeled Ligand Binding Assay

Incubate 100 nM His-tagged PTP1B with varying concentrations of [3H]-MSI-1436
in assay buffer for 30 minutes at 25°C

Add 50 pl of 50% Ni-NTA beads and incubate for 10 minutes at 25°C

to capture the His-tagged PTP1B-ligand complex

Wash beads three times with assay buffer containing 150 mM NacCl
to remove unbound [3H]-MSI-1436

Determine the amount of bound inhibitor by scintillation counting

Perform Scatchard analysis to determine Kd and stoichiometry
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Caption: Workflow for the [H]-MSI-1436 binding assay with PTP1B.
Detailed Steps:

e Binding Reaction: In a suitable reaction tube, incubate 100 nM of histidine-tagged PTP1B
with varying concentrations of [*H]-MSI-1436. The incubation is performed in the assay buffer
(50 mM Hepes, 100 mM NacCl, 0.1 % BSA, 2 mM DTT, 2 mM EDTA, pH 6.5) for 30 minutes
at 25°C.

o Complex Capture: To separate the protein-bound from free radioligand, add 50 ul of a 50%
slurry of Ni-NTA beads to the reaction mixture and incubate for an additional 10 minutes at
25°C. The His-tagged PTP1B will bind to the Ni-NTA beads.

» Washing: Pellet the beads by centrifugation and wash them three times with assay buffer
containing an increased salt concentration (150 mM NacCl) to minimize non-specific binding.

e Quantification: After the final wash, resuspend the beads in a scintillation cocktail and
measure the amount of bound radioactivity using a scintillation counter.

» Data Analysis: Plot the ratio of bound to free radioligand versus the concentration of bound
radioligand (Scatchard plot). The dissociation constant (Kd) and the binding stoichiometry
can be determined from the slope and the x-intercept of the linear regression, respectively.

Isothermal Titration Calorimetry (ITC) - Representative
Protocol

ITC directly measures the heat changes associated with a binding event, allowing for the
determination of binding affinity (Kd), stoichiometry (n), and enthalpy (AH).

Workflow for Isothermal Titration Calorimetry
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Prepare solutions of PTP1B and MSI-1436 in the same buffer
(e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

Load PTP1B (e.g., 10-20 pM) into the sample cell of the calorimeter

Load MSI-1436 (e.g., 100-200 uM) into the injection syringe

Set the experimental temperature (e.g., 25°C)

Perform a series of injections of MSI-1436 into the PTP1B solution

Integrate the heat change for each injection and fit the data to a binding model
to determine Kd, n, and AH

Click to download full resolution via product page
Caption: Representative workflow for ITC analysis of the MSI-1436-PTP1B interaction.
Detailed Steps:

o Sample Preparation: Prepare solutions of PTP1B and MSI-1436 lactate in the same,
thoroughly degassed buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4) to minimize heat of
dilution effects.

¢ Loading the Calorimeter: Load the PTP1B solution (typically in the range of 10-20 uM) into
the sample cell of the isothermal titration calorimeter. Load the MSI-1436 solution (typically
10-15 times the concentration of the protein, e.g., 100-200 uM) into the injection syringe.
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o Experimental Setup: Equilibrate the system at the desired temperature (e.g., 25°C). Set the
injection volume and spacing to allow the system to return to baseline between injections.

« Titration: Perform a series of small, sequential injections of the MSI-1436 solution into the
PTP1B solution while monitoring the heat change.

o Data Analysis: Integrate the area under each injection peak to determine the heat change
associated with that injection. Plot the heat change per mole of injectant against the molar
ratio of MSI-1436 to PTP1B. Fit this binding isotherm to an appropriate binding model (e.g.,
one-site or two-site sequential binding) to extract the thermodynamic parameters:
dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (AH).

In Silico Modeling of the MSI-1436-PTP1B
Interaction

Computational approaches, including molecular docking and molecular dynamics simulations,
have been instrumental in elucidating the structural basis of the allosteric inhibition of PTP1B
by MSI-1436.

Molecular Docking - Representative Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For
the MSI-1436-PTP1B interaction, docking studies focus on the allosteric site in the C-terminal

region.

Workflow for Molecular Docking
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Prepare the PTP1B protein structure (e.g., from PDB)
- Add hydrogens, assign partial charges

Prepare the MSI-1436 ligand structure

- Generate 3D coordinates, assign charges

Define the binding site (allosteric site in the C-terminus)

Perform docking using software like AutoDock or Glide

Analyze the docking poses and scoring functions to predict binding mode and affinity

Click to download full resolution via product page

Caption: Representative workflow for molecular docking of MSI-1436 to PTP1B.

Detailed Steps:

¢ Protein Preparation: Obtain a crystal structure of PTP1B (preferably the full-length form or a
model that includes the C-terminal domain). Prepare the protein structure by adding
hydrogen atoms, assigning partial charges, and removing water molecules.

+ Ligand Preparation: Generate a 3D structure of MSI-1436. Assign appropriate atom types
and partial charges.

+ Binding Site Definition: Define the search space for docking to encompass the allosteric
binding site in the C-terminal region of PTP1B, as identified by experimental data (e.qg.,
NMR).
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e Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to
systematically sample different conformations and orientations of MSI-1436 within the
defined binding site.

e Pose Analysis and Scoring: Analyze the resulting docking poses based on scoring functions
that estimate the binding free energy. The top-ranked poses represent the most likely binding
modes. These can be further analyzed to identify key intermolecular interactions (e.g.,
hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation - Representative
Protocol

MD simulations provide insights into the dynamic behavior of the MSI-1436-PTP1B complex
over time, revealing conformational changes and the stability of the interaction.

Workflow for Molecular Dynamics Simulation
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Start with the docked MSI-1436-PTP1B complex

Solvate the complex in a water box (e.g., TIP3P water model)

Add counter-ions to neutralize the system

Perform energy minimization to remove steric clashes

Equilibrate the system (NVT and NPT ensembles)

Run production MD simulation for a desired time (e.g., 100 ns)

Analyze the trajectory (RMSD, RMSF, protein-ligand interactions)

Click to download full resolution via product page

Caption: Representative workflow for MD simulation of the MSI-1436-PTP1B complex.

Detailed Steps:

o System Setup: Use the best-ranked docked pose of the MSI-1436-PTP1B complex as the
starting structure. Place the complex in a periodic box of explicit water molecules (e.qg.,
TIP3P water model). Add counter-ions to neutralize the system.
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» Force Field: Choose an appropriate force field for the protein and the ligand (e.g., AMBER or
CHARMM).

» Energy Minimization: Perform energy minimization to relieve any steric clashes in the initial
system.

o Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under
constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT
ensemble) to achieve the correct density.

e Production Simulation: Run the MD simulation for a sufficient length of time (e.g., tens to
hundreds of nanoseconds) to sample the conformational space of the complex.

o Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex
(e.g., by calculating the root-mean-square deviation, RMSD), the flexibility of different protein
regions (e.g., root-mean-square fluctuation, RMSF), and the persistence of key
intermolecular interactions over time. This analysis can provide insights into how MSI-1436
binding allosterically modulates the conformation and dynamics of the PTP1B active site.

Conclusion

The allosteric inhibition of PTP1B by MSI-1436 lactate represents a promising therapeutic
strategy. The combination of detailed experimental characterization and in silico modeling has
provided a deep understanding of this molecular interaction. This technical guide summarizes
the key quantitative data, outlines the relevant signaling pathways, and provides detailed
protocols for the essential experimental and computational techniques. This information serves
as a valuable resource for researchers and professionals in the field of drug discovery and
development, facilitating further investigation and optimization of PTP1B inhibitors.
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ptplb-interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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